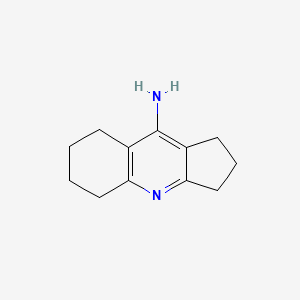
伊匹达克林
概述
描述
依匹达克林,也称为9-氨基-2,3,5,6,7,8-六氢-1H-环戊[b]喹啉-9-胺,是一种可逆乙酰胆碱酯酶抑制剂。它最初是由俄罗斯联邦生物活性化合物国家研究中心合成。 该化合物是旧药他克林(Cognex)的修饰,用于治疗不同来源的记忆障碍 .
科学研究应用
依匹达克林有广泛的科学研究应用:
化学: 它被用作合成各种衍生物和缀合物的模型化合物,用于研究构效关系。
生物学: 依匹达克林用于研究乙酰胆碱酯酶抑制对神经传递和肌肉收缩的影响。
医学: 它主要用于治疗记忆障碍,包括阿尔茨海默病和血管性痴呆.
工业: 依匹达克林盐酸盐用于制药行业生产针对记忆障碍的药物。
作用机制
依匹达克林通过两种主要机制的组合发挥作用:
钾通道阻断: 依匹达克林阻断神经元和肌肉细胞中的膜钾通道,这增强了中枢神经系统和神经肌肉接点的冲动传递.
乙酰胆碱酯酶的可逆抑制: 通过抑制乙酰胆碱酯酶,依匹达克林提高突触中乙酰胆碱的水平,从而增强胆碱能传递.
这些机制导致认知功能和肌肉收缩的改善,使依匹达克林在治疗记忆障碍和神经肌肉疾病中有效。
生化分析
Biochemical Properties
Ipidacrine plays a significant role in biochemical reactions. It directly stimulates impulse transmission in the central nervous system and neuromuscular synapses by blocking membrane potassium channels . Ipidacrine enhances not only choline, but also adrenaline, serotonin, histamine, and oxytocin effects on smooth muscle .
Cellular Effects
Ipidacrine has profound effects on various types of cells and cellular processes. It influences cell function by stimulating impulse transmission in the central nervous system and neuromuscular synapses . This stimulation is achieved by blocking membrane potassium channels, which in turn enhances the effects of several biomolecules on smooth muscle .
Molecular Mechanism
The molecular mechanism of Ipidacrine involves its role as a reversible acetylcholinesterase inhibitor . By blocking membrane potassium channels, it directly stimulates impulse transmission in the central nervous system and neuromuscular synapses . This action enhances the effects of several biomolecules, including choline, adrenaline, serotonin, histamine, and oxytocin, on smooth muscle .
Temporal Effects in Laboratory Settings
It is known that Ipidacrine is a reversible acetylcholinesterase inhibitor, suggesting that its effects may be temporary and dependent on the presence of the drug .
Dosage Effects in Animal Models
It is known that Ipidacrine rapidly enters the brain and improves scopolamine-induced amnesia in rats during the Morris water maze task .
Metabolic Pathways
As a reversible acetylcholinesterase inhibitor, Ipidacrine likely interacts with enzymes involved in the breakdown of acetylcholine .
Transport and Distribution
Given its role as a reversible acetylcholinesterase inhibitor, it is likely that Ipidacrine is transported to sites where acetylcholine is present .
Subcellular Localization
Given its role in blocking membrane potassium channels, it is likely that Ipidacrine is localized to the cell membrane where these channels are present .
准备方法
依匹达克林的合成涉及五氧化二磷与三烷基磷酸酯和羟基化合物在烃类溶剂中反应制备多磷酸酯。 然后将该酯用于2-氨基-1-环戊烯-1-腈与环己酮在脱水条件下的缩合反应 。工业生产方法包括在干燥的苯中将2-氨基-1-环戊烯-1-腈和环己酮在回流条件下与多磷酸共热,得到依匹达克林。 然后将氯化氢气体通入所得反应混合物的乙醇溶液中,得到依匹达克林盐酸盐水合物 .
化学反应分析
依匹达克林会发生各种化学反应,包括:
烷基化: 依匹达克林缀合物可以通过4-羟基香豆素、二氢呋喃[3,4-c]吡啶、联吡啶和氮杂[1,5-a]嘧啶与2-氯-N-(六氢环戊[b]喹啉-9-基)乙酰胺的烷基化反应合成.
氧化和还原: 这些反应对于依匹达克林的报道较少,但在适当条件下,它可以发生典型的有机氧化和还原反应。
取代: 由于存在氨基,依匹达克林可以参与取代反应,尤其是亲核取代反应。
这些反应中常用的试剂包括多磷酸、三烷基磷酸酯和各种烷基化剂。这些反应形成的主要产物通常是具有修饰功能基团的依匹达克林衍生物。
相似化合物的比较
依匹达克林与其他乙酰胆碱酯酶抑制剂相似,例如:
他克林(Cognex): 依匹达克林是他克林的修饰,具有相似的作用机制,但药代动力学特性得到改善.
多奈哌齐(Aricept): 两种化合物都抑制乙酰胆碱酯酶,但多奈哌齐对中枢乙酰胆碱酯酶的选择性更高,半衰期更长。
利伐斯的明(Exelon): 与依匹达克林一样,利伐斯的明抑制乙酰胆碱酯酶和丁酰胆碱酯酶,但它主要用于治疗阿尔茨海默病。
属性
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-7H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUSMKAJIQOXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CCCC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048299 | |
| Record name | Ipidacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62732-44-9 | |
| Record name | Ipidacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62732-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ipidacrine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062732449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipidacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13668 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ipidacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62732-44-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPIDACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV71VTP0VN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
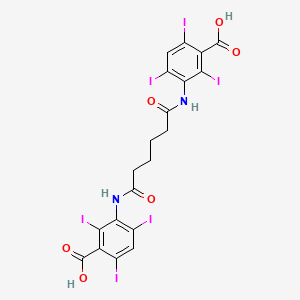



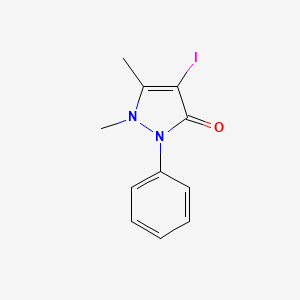
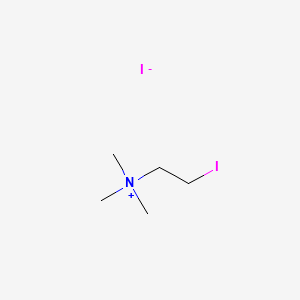
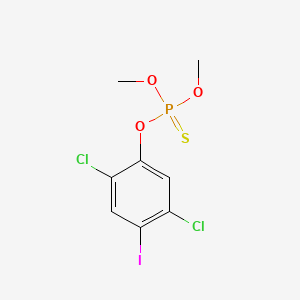

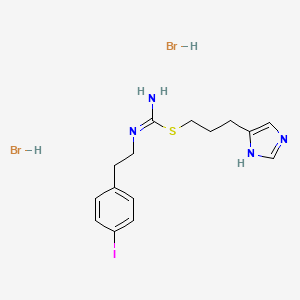

![8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1672037.png)



